1-Desoxycarbadox

Description

Contextualization within Quinoxaline (B1680401) Compound Research

1-Desoxycarbadox is structurally classified as a quinoxaline derivative. The quinoxaline moiety, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a heterocyclic scaffold that is the basis for a wide array of compounds with diverse biological activities. medchemexpress.com Carbadox (B606473) itself is a quinoxaline-di-N-oxide antibiotic, and its metabolic pathway leads to the formation of this compound through the reduction of one of the N-oxide groups. medchemexpress.comfao.org

The scientific interest in quinoxaline compounds stems from their broad spectrum of biological activities. Several commercially available drugs contain the quinoxaline moiety, highlighting its importance in medicinal chemistry. The research into this compound is, therefore, an extension of the broader investigation into quinoxaline derivatives and their biological implications.

Historical Trajectory of Scientific Inquiry into this compound as a Metabolite

The scientific focus on this compound is intrinsically linked to the use of its parent compound, carbadox, as a growth promoter in swine. ca.gov Initial research centered on carbadox's efficacy, but attention soon shifted to its metabolism and the nature of residues left in animal tissues. This led to the identification of several metabolites, with this compound and quinoxaline-2-carboxylic acid (QCA) being prominent. fao.orginchem.org

Early studies in the 1970s and 1980s began to characterize the metabolic fate of carbadox. It was established that carbadox is metabolized in pigs to QCA through the intermediate formation of this compound. europa.eu These initial investigations revealed that while carbadox and this compound have relatively short half-lives, they were detectable in edible tissues for a period after the withdrawal of the medicated feed. inchem.orgeuropa.eu For instance, residues of this compound could be found in edible tissues up to 72 hours after withdrawal. europa.eu

The timeline of scientific inquiry shows a progression in analytical capabilities. Early research relied on methods that could detect residues at the parts-per-billion level. fao.orgoup.com Over time, more sensitive and selective methods, such as liquid chromatography-mass spectrometry (LC-MS), were developed and employed to provide a more detailed picture of the depletion of these residues from tissues. inchem.orgresearchgate.netnih.gov This advancement in analytical science was crucial, as later studies revealed that carcinogenic residues, particularly this compound, persisted in tissues for longer than initially thought. inchem.orgfao.orgfao.org

A pivotal point in the research trajectory was the discovery of the carcinogenic nature of both carbadox and this compound. fao.orginchem.orgeuropa.eu This finding intensified the scrutiny of carbadox's use and spurred further research into the long-term persistence of its metabolites in food products.

Significance of this compound in Mechanistic and Environmental Research

The significance of this compound in research extends into two primary domains: mechanistic toxicology and environmental science.

Mechanistic Research: The identification of this compound as a potent carcinogen has been a major focus of toxicological research. inchem.orgeuropa.euscbt.com Studies have shown that both carbadox and this compound are genotoxic carcinogens. inchem.org This has led to in-depth investigations to understand the mechanisms by which these compounds induce tumors. It is believed that carbadox likely exerts its carcinogenic effects via its metabolite, this compound. thepigsite.com The finding that this compound induced liver carcinoma in all exposed rats in one study underscored its high carcinogenic potential. europa.eu This has made this compound a key compound for studying the molecular mechanisms of chemical carcinogenesis.

Environmental Research: The use of carbadox in animal feed has raised concerns about the environmental fate of its metabolites. ca.govnih.gov Since a significant portion of the administered drug is excreted, this compound can enter the environment through the application of animal manure to agricultural lands. nih.govnih.gov Consequently, research has been undertaken to understand its persistence, mobility, and potential impact on soil and aquatic ecosystems. nih.govacs.orghpc-standards.com Studies have investigated the sorption of this compound to soils and clays (B1170129), finding that both organic carbon and clay content play significant roles in its environmental distribution. nih.govacs.org The potential for residues to affect wildlife has also been noted, necessitating careful monitoring. hpc-standards.com

Interactive Data Table: Depletion of this compound in Swine Tissues

The following table summarizes findings from a liquid chromatography study on the depletion of this compound in various swine tissues after withdrawal from a medicated ration. oup.comnih.gov

| Tissue | 24 hours (ppb) | 48 hours (ppb) | 72 hours (ppb) |

| Muscle | 17 | 9 | Trace (<2) |

| Liver | 125 | 17 | Trace (<2) |

| Kidney | 186 | 34 | Trace (<2) |

| Blood | Not Detected | Not Detected | Not Detected |

Interactive Data Table: Key Compounds in Carbadox Metabolism

This table outlines the primary compounds involved in the metabolic pathway of Carbadox.

| Compound Name | Role in Metabolism |

| Carbadox | Parent drug |

| This compound | Primary, carcinogenic metabolite |

| Quinoxaline-2-carboxylic acid (QCA) | End-stage, non-carcinogenic metabolite |

| Methylcarbazate | Side-chain metabolite |

| Hydrazine (B178648) | Potential minor metabolite from methylcarbazate |

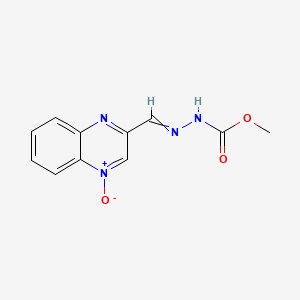

Structure

3D Structure

Properties

Molecular Formula |

C11H10N4O3 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

methyl N-[(4-oxidoquinoxalin-4-ium-2-yl)methylideneamino]carbamate |

InChI |

InChI=1S/C11H10N4O3/c1-18-11(16)14-12-6-8-7-15(17)10-5-3-2-4-9(10)13-8/h2-7H,1H3,(H,14,16) |

InChI Key |

FHJCCXAIAHYKRO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NN=CC1=NC2=CC=CC=C2[N+](=C1)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies

Methodologies for Laboratory Synthesis of 1-Desoxycarbadox

The laboratory synthesis of this compound, a significant metabolite of the veterinary drug Carbadox (B606473), primarily involves the selective deoxygenation of its parent compound. thieme-connect.commedchemexpress.com A principal method for producing this compound is through a decarboxylation reaction of Carbadox. chembk.com This process typically involves reacting Carbadox with a reducing agent under acidic conditions, followed by an acylation reaction to yield this compound. chembk.com

One established method for the selective monodeoxygenation of Carbadox (methyl 3-(2-quinoxalinylmethylene)carbazate N¹,N⁴-dioxide) utilizes specific reducing agents to target either the N¹ or N⁴ oxide. thieme-connect.com The reduction of Carbadox at the N¹ position to form this compound can be achieved with reagents like sodium dithionite. thieme-connect.com The identity of the resulting N¹-monodeoxygenated product has been confirmed through proton NMR and X-ray crystallography. thieme-connect.com

Another approach involves the reaction of Carbadox with manganese(III) generated from the reaction of MnO₂ and oxalic acid. acs.org This reaction predominantly targets the quinoxaline-di-N-oxide moiety, leading to the removal of an oxygen atom from the N1-oxide and the formation of this compound. acs.org The rate of this reaction is influenced by the concentrations of Mn(III), Carbadox, and oxalate. acs.org

Furthermore, multi-step synthesis routes starting from simpler precursors like quinoxaline (B1680401) derivatives and hydrazine (B178648) derivatives, followed by cyclization and esterification, have been described for compounds structurally related to this compound. smolecule.com For instance, the synthesis can be achieved through the condensation of 2-quinoxalinylmethylene hydrazinecarboxylic acid with methanol (B129727) under acidic conditions. smolecule.com

Approaches to Derivatization and Analogue Preparation for Research

The preparation of derivatives and analogues of this compound is crucial for research, particularly for structure-activity relationship (SAR) studies. gardp.orgchemisgroup.us These studies help in understanding how specific structural features of a molecule influence its biological activity. gardp.org

The synthesis of analogues often involves modifications at various positions of the quinoxaline ring system. A common method for synthesizing quinoxaline derivatives involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.net The choice of catalyst and its concentration can significantly affect the yield of the final product. researchgate.net

For creating a diverse range of analogues, various synthetic strategies can be employed. These include the synthesis of pyrrolo[1,2-a]quinoxalines and bispyrrolo[1,2-a]quinoxalines from substituted nitroanilines or nitropyridines. researchgate.net Additionally, a general method for synthesizing fully-saturated nitrogen-heterocycles with fused five- and six-membered rings involves the reductive cyclization of amino α-keto esters. researchgate.net

The derivatization of related compounds can also provide insights. For example, the detection of nitrofuran metabolites, which share some structural similarities in terms of analytical challenges, often requires a preliminary derivatization step using reagents like 2-nitrobenzaldehyde (B1664092) (2-NBA) to enhance their detection by UV and mass spectrometry. researchgate.net While not a direct derivatization of this compound, this highlights a common strategy in the analysis of related compound classes that could be adapted for specific research needs.

Investigation of Structural Modifications and Their Research Implications

The investigation of structural modifications of this compound and its parent compound, Carbadox, has significant implications for understanding their biological activity and environmental fate. Structure-activity relationship (SAR) studies are fundamental in this context, aiming to link the chemical structure of a molecule to its biological effects. gardp.orgchemisgroup.us

Research has shown that the N-oxide moiety is a primary reactive site. acs.org The reactivity of N-oxides towards manganese oxide (MnO₂) is significantly influenced by substitution at the α-carbon adjacent to the N-oxide group. acs.org Compounds like this compound, which lack one of the N-oxide functional groups, exhibit much lower reactivity towards MnO₂ compared to Carbadox. acs.org This suggests that the presence and position of the N-oxide group are critical determinants of the molecule's environmental transformation. acs.org

The development of quantitative structure-activity relationship (QSAR) models is a computational approach used to predict the biological activity of chemical compounds based on their structural and physicochemical features. mdpi.com Such models can be invaluable in designing new analogues with potentially enhanced or modified biological activities. mdpi.comcas.org By systematically altering the structure of this compound and its analogues and evaluating their biological effects, researchers can build predictive models to guide the synthesis of novel compounds with desired properties. mdpi.com

The following table summarizes key structural modifications and their reported implications:

| Compound/Modification | Key Structural Feature | Research Implication | Reference(s) |

| Carbadox | Quinoxaline-di-N-oxide | Parent compound; undergoes deoxygenation to form metabolites. | thieme-connect.commedchemexpress.com |

| This compound | N¹-monodeoxygenated Carbadox | Metabolite of Carbadox; shows reduced reactivity to MnO₂ compared to Carbadox. acs.org | thieme-connect.commedchemexpress.comacs.org |

| N⁴-monodeoxygenated Carbadox | N⁴-monodeoxygenated Carbadox | Isomeric metabolite of Carbadox. | thieme-connect.com |

| Bis(desoxy) Carbadox | Fully deoxygenated Carbadox | Further metabolite formed from Carbadox. | thieme-connect.com |

Metabolic and Biotransformation Pathways of 1 Desoxycarbadox

Enzymatic Reduction Mechanisms Leading to 1-Desoxycarbadox Formation

The formation of this compound is a primary step in the metabolism of carbadox (B606473). This process is characterized by the reduction of the N-oxide groups of the parent compound. fao.org This enzymatic reduction is a crucial initial transformation that sets the stage for further metabolic changes. fao.org The conversion of carbadox to desoxycarbadox (B144582) is not a result of simple chemical interactions in the stomach's acidic environment but is an enzymatic process. tandfonline.com This reduction can be carried out by gut bacteria and also within the gut wall itself. tandfonline.com

In swine, after oral administration of carbadox, this compound is one of the initial metabolites to appear in the plasma. fda.govnih.gov Studies have shown that after a single oral dose of radiolabeled carbadox to pigs, desoxycarbadox was identified in the plasma within hours. nih.govinchem.org

Characterization of Downstream Metabolites of this compound

Following its formation, this compound undergoes further metabolism, leading to a variety of downstream metabolites.

Quinoxaline-2-carboxylic Acid (QCA) Formation

A significant downstream metabolite of this compound is Quinoxaline-2-carboxylic acid (QCA). fao.orgeuropa.eu The metabolic pathway involves the cleavage of the methylcarbazate side-chain from the carbadox structure, which ultimately leads to the formation of QCA. fao.org QCA is recognized as the major metabolite eliminated in the urine and is the only residue typically detected in the liver 24 hours or more after administration of carbadox. fao.orginchem.org In swine, QCA persists in the liver but is depleted more rapidly from muscle, kidney, and plasma. fao.org

Identification of Other Minor Metabolites

Besides QCA, other minor metabolites are formed during the biotransformation of carbadox and, by extension, this compound. These include quinoxaline-1,4-di-N-oxide-2-carboxaldehyde. fao.orginchem.org Hydrazine (B178648) has also been identified as a minor metabolite, though it is expected to be transient and quickly metabolized further. fao.orginchem.org In swine, a glycine (B1666218) conjugate of quinoxaline-2-carboxylic acid has been found as a urinary metabolite. nih.govinchem.orgfao.org

Comparative Metabolic Studies Across Diverse Biological Systems

The metabolism of carbadox, and therefore the formation and subsequent breakdown of this compound, has been studied in various animal species, revealing both similarities and differences.

In vitro studies using liver microsomes from rats, pigs, and chickens have also highlighted species-specific differences in carbadox metabolism. researchgate.net While some metabolites were common across these species, others were unique to a particular species. researchgate.net For instance, seven metabolites were identified in rat liver microsomes, whereas only five were observed in pig and chicken liver microsomes. researchgate.net The rate of formation of certain metabolites also varied between species. researchgate.net

In Vitro Metabolic Fate Investigations

In vitro studies provide a controlled environment to investigate the metabolic fate of compounds like this compound. Stability studies using spiked kidney and liver samples have demonstrated that carbadox is rapidly decomposed, with a significant portion being converted to desoxycarbadox through reduction. researchgate.netnih.gov This in vitro metabolism highlights the enzymatic capability of these tissues to carry out the initial reduction step. researchgate.netnih.gov

Mechanistic Elucidation of Biological Activities

Cellular and Subcellular Interactions of 1-Desoxycarbadox

This compound, formed through the metabolic reduction of Carbadox (B606473), exhibits interactions within both the cytoplasm and the extracellular matrix. inchem.orgnih.gov As a metabolite of a quinoxaline-1,4-dioxide compound, its mechanism is linked to the broader activities of this chemical class, which are known for their redox-activated properties. ca.govresearchgate.net Studies have indicated that this compound is involved with cellular pathways associated with tumorigenesis. smolecule.com

The biological activity of quinoxaline (B1680401) compounds often involves the reductive metabolism of their N-oxide groups, a process that can lead to the generation of reactive intermediates capable of interacting with cellular components. ca.gov In target animals like swine, metabolites of Carbadox, including this compound, have been associated with effects on the adrenal cortex, suggesting specific organ-level cellular interactions. government.se

Genotoxic Potential and Mutagenicity Studies in Non-Human Biological Systems

A range of in vitro assays have been conducted to assess the genotoxic potential of this compound, yielding a complex profile. While it tested negative in a majority of microbial assays (14 out of 18), specific conditions revealed mutagenic activity. europa.euscbt.com

Ames Test: In the bacterial reverse mutation Ames test, this compound showed negative results in several Salmonella typhimurium strains (TA1535, TA1537, TA1538, TA100, and TA98) without metabolic activation (S9). fda.gov It was also negative when tested with S9 fractions from hamsters, dogs, and monkeys. fda.gov However, the test yielded positive results in S. typhimurium strain TA1535, both with and without the TA100 strain, in the presence of S9 metabolic activation systems from rats and mice. inchem.orgfda.gov

Chromosomal Aberration Test: In cultured human lymphocytes, this compound tested negative for inducing chromosomal aberrations. ca.govfda.gov

Cell Transformation Assay: A positive result was observed in the cell transformation test using BALB/C Swiss 3T3 mouse cells, indicating its potential to induce neoplastic-like changes in cultured cells. ca.govinchem.orgfda.gov

| Assay | Test System | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|---|

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA1535, TA1537, TA1538, TA100, TA98) | Without S9 | Negative | fda.gov |

| S. typhimurium | With S9 (Hamster, Dog, Monkey) | Negative | fda.gov | |

| S. typhimurium (TA1535 +/- TA100) | With S9 (Rat, Mouse) | Positive | inchem.orgfda.gov | |

| Chromosomal Aberration | Human Lymphocytes | Not Specified | Negative | ca.govfda.gov |

| Cell Transformation | BALB/C Swiss 3T3 Mouse Cells | Not Specified | Positive | ca.govinchem.orgfda.gov |

In vivo studies in non-clinical models provide further insight into the mutagenic potential of this compound within a whole biological system.

Host-Mediated Assay: In this assay, where bacteria are exposed to the test compound within a host animal, this compound produced negative results for S. typhimurium strains TA1950 and TA1535 in both mice and rats. fda.gov

Chromosomal Aberration Test: The results from in vivo chromosomal aberration tests in rat bone marrow have been inconsistent. ca.gov Some findings report both positive and negative outcomes. ca.gov More specifically, a negative result was reported in a 5-day study in rat bone marrow, whereas a long-term, 9-month feeding study yielded a positive result for chromosomal damage. fda.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted positive findings for chromosomal aberrations in rat bone marrow. inchem.org

| Assay | Test System | Duration | Result | Reference |

|---|---|---|---|---|

| Host-Mediated Assay | S. typhimurium in Mice and Rats | Not Specified | Negative | fda.gov |

| Chromosomal Aberration | Rat Bone Marrow | 5-Day Study | Negative | fda.gov |

| 9-Month Feeding Study | Positive | inchem.orgfda.gov |

In Vitro Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration)

Molecular Mechanisms of Interaction with Biological Macromolecules

The genotoxic effects of quinoxaline-di-N-oxides, including Carbadox, are understood to be mediated through their metabolic activation. ca.gov The parent compound can undergo redox cycling, a process that generates reactive chemical species capable of causing damage to biological macromolecules like DNA. ca.govresearchgate.net This process is often more pronounced under hypoxic (low oxygen) conditions. researchgate.net this compound is a product of the deoxygenation of the N-oxide groups, a key step in the metabolic pathway of Carbadox. acs.orgresearchgate.net

Comparative Mechanistic Studies with Parent Compounds and Analogues

Comparing the biological activity of this compound with its parent compound and other related molecules helps to contextualize its mechanistic profile.

Carbadox: The parent compound is a potent genotoxic agent, testing positive in the vast majority of assays (14 out of 15 reported tests). inchem.orgscbt.com It is classified as a genotoxic carcinogen. inchem.orginchem.org The tumorigenic potential of this compound is considered a significant contributor to, and possibly even greater than, that of Carbadox itself. medchemexpress.cominchem.org

Olaquindox: This analogue is also genotoxic in numerous microbial and mammalian test systems. europa.euscbt.com However, it is classified as a rodent tumorigen, not a carcinogen, and has been reported not to bind directly to DNA. europa.euthepigsite.com

Quinoxaline-2-carboxylic acid (QCA): This compound is a further downstream metabolite of this compound. researchgate.net In contrast to its precursors, QCA is not genotoxic in the Ames test or in chromosomal aberration assays with human lymphocytes and is not considered a carcinogen. inchem.orgeuropa.eufda.gov

Hydrazine (B178648): As a potential metabolite derived from the side chain of Carbadox, hydrazine is a known genotoxic carcinogen. inchem.orgfda.gov

Methyl Carbazate (B1233558): Another metabolite of Carbadox, methyl carbazate, tested negative for mutagenicity in microbial assays and in human lymphocytes in vitro. europa.eu

This comparative analysis highlights that the genotoxicity within the Carbadox metabolic pathway is primarily associated with the parent compound and its initial deoxygenated metabolite, this compound, while further metabolism to QCA results in a non-genotoxic product.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Computational Approaches to 1-Desoxycarbadox SAR/QSAR

Computational methods are increasingly used to predict the biological activities of chemical compounds, including metabolites like this compound. These approaches, often referred to as (Q)SAR models, are valuable for assessing properties like mutagenicity and carcinogenicity without the need for extensive and time-consuming laboratory testing. nih.gov

For aromatic N-oxides, a class of compounds to which the parent compound carbadox (B606473) belongs, computational models are employed to identify structural alerts for DNA-reactive mutagenicity. nih.gov These models analyze substructures to predict potential toxicity. While a general aromatic N-oxide alert has been downgraded in some models, specific subclasses may still be considered higher risk. nih.gov The use of two complementary (Q)SAR methodologies is often recommended to predict outcomes such as those from the bacterial reverse mutagenicity assay. nih.gov If a compound is flagged as potentially mutagenic by a (Q)SAR model, further in vitro testing may be warranted. nih.gov

In the context of this compound, which is a metabolite of carbadox, computational predictions of genotoxicity and carcinogenesis have been considered. regulations.govmedchemexpress.com It's important to note that for some related compounds, like 4-nitroquinoline (B1605747) N-oxide, both the nitro and N-oxide groups are crucial for their carcinogenic properties. nih.gov However, for carbadox, the N-oxide group in its metabolite, this compound, is not considered a critical structural requirement for carcinogenicity. nih.gov

Experimental Validation of Structural Contributions to Biological Activity

Experimental studies are essential to validate the predictions made by computational models and to fully understand the biological activity of a compound. plos.org For this compound, its role in the tumorigenic activity of its parent compound, carbadox, has been noted in rats. medchemexpress.com

The metabolism of carbadox is a key factor in its biological effects. Studies have shown that carbadox is well-absorbed after oral administration. government.se The transformation of carbadox to its metabolites, including this compound, is a critical step. Research on the metabolism of carbadox in liver microsomes from different species (rats, pigs, and chickens) has identified several metabolites. researchgate.net The main metabolic pathways involve the reduction of the N→O group and hydroxylation followed by this reduction. researchgate.net

The reactivity of this compound has also been investigated. A study on the reaction of carbadox and this compound with aqueous chlorine found that both compounds react rapidly, particularly at higher pH levels. figshare.com This reactivity is attributed to the deprotonation of their hydrazone N-H moieties. figshare.com

Identification of Key Pharmacophoric Elements Influencing Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. scirp.orgfrontiersin.org For quinoxaline (B1680401) derivatives, the broader class to which this compound belongs, the N-oxide groups of the parent compounds are often important for their biological activity. figshare.com However, in the case of this compound, which lacks the N-oxide groups of carbadox, other structural features must be responsible for its activity. figshare.com

The quinoxaline ring system itself is a key structural component. The side chain attached to the quinoxaline ring also plays a significant role in determining the biological properties of these compounds. For this compound, the hydrazone moiety is a critical pharmacophoric element, as evidenced by its high reactivity. figshare.com

Prediction Models for Biological Effects Based on Structural Features

Prediction models, particularly (Q)SAR models, are developed to forecast the biological effects of chemicals based on their structural characteristics. wikipedia.orgnih.gov These models are statistical in nature and can be either regression-based, predicting a continuous response variable, or classification-based, predicting a categorical outcome. wikipedia.org

For regulatory purposes, such as the assessment of mutagenic impurities in pharmaceuticals, (Q)SAR models are increasingly utilized. nih.gov These models are built upon extensive databases of chemical structures and their corresponding biological activities. An expert rule-based system, for example, uses a series of structural rules or "alerts" to predict mutagenicity. nih.gov

The development of these predictive models involves several key steps:

Data Set Selection: A diverse set of chemicals with known activities is chosen. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. mdpi.com

Model Building: Statistical methods are used to establish a relationship between the descriptors and the biological activity. mdpi.comchemmethod.com

Validation: The model's predictive power is rigorously tested. mdpi.com

While specific QSAR models solely for this compound are not detailed in the provided search results, the principles of QSAR are broadly applicable to predict its biological effects based on its structural features in comparison to a database of related compounds. collaborativedrug.com

Advanced Analytical Methodologies for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Quantitation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and selective quantification of 1-Desoxycarbadox in research settings. cabidigitallibrary.orgjst.go.jpnih.gov This methodology is favored for its ability to provide structural information and achieve low detection limits in complex samples like animal tissues. jst.go.jpnih.govnih.gov

Researchers have developed numerous LC-MS/MS methods for the simultaneous determination of this compound and other carbadox (B606473) metabolites. cabidigitallibrary.orgjst.go.jpnih.gov These methods often involve a liquid chromatography system for separation, followed by a mass spectrometer for detection and quantification. cabidigitallibrary.orgjst.go.jp The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte. cabidigitallibrary.orgnih.gov For instance, one method detailed the use of an Agilent Series 1290 HPLC system connected to a PE Sciex API 5500 Qtrap mass spectrometer, operating in negative electrospray ionization (ESI) mode. cabidigitallibrary.org Another approach utilized LC with positive ion electrospray ionization for this compound. jst.go.jp The choice of ionization mode depends on the chemical properties of the analyte.

The limits of quantification (LOQ) for this compound using LC-MS/MS are typically in the low micrograms per kilogram (µg/kg) or nanograms per gram (ng/g) range, demonstrating the high sensitivity of the technique. nih.govnih.govfao.org For example, a reported LOQ for this compound in swine tissue was 30 ng/kg, while another method achieved an LOQ of 0.05 µg/kg. nih.govfao.org

| Parameter | Description | Source |

|---|---|---|

| LC System | Agilent Series 1290 HPLC | cabidigitallibrary.org |

| Mass Spectrometer | PE Sciex API 5500 Qtrap | cabidigitallibrary.org |

| Ionization Mode | Negative Electrospray (ESI) | cabidigitallibrary.org |

| Ionization Mode | Positive Electrospray (ESI) | jst.go.jp |

| Detection Mode | Multiple Reaction Monitoring (MRM) | cabidigitallibrary.org |

| LOQ in Swine Tissue | 30 ng/kg | fao.org |

| LOQ in Swine Tissue | 0.05 µg/kg | nih.gov |

Chromatographic Techniques for Separation and Identification in Complex Matrices

Effective separation of this compound from its parent compound, carbadox, and other metabolites is critical for accurate identification and quantification, especially in complex biological matrices like animal tissues and feed. nih.govoup.comoup.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques for this purpose. cabidigitallibrary.orgnih.gov

The choice of the stationary phase (column) and mobile phase is crucial for achieving optimal separation. Reversed-phase chromatography, utilizing columns such as C8 or C18, is frequently used. cabidigitallibrary.orgjst.go.jpnih.gov For instance, a Cadenza CD-C18 column has been successfully used for the separation of this compound and quinoxaline-2-carboxylic acid (QCA). jst.go.jp Another study reported the use of a C8 column for the separation of carbadox and its metabolites. cabidigitallibrary.org

Gradient elution is often preferred over isocratic elution to achieve better resolution of multiple analytes with different polarities within a reasonable time frame. cabidigitallibrary.orgjst.go.jp The mobile phase typically consists of a mixture of an aqueous solution (often containing a small percentage of acid like acetic or formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. cabidigitallibrary.orgjst.go.jp

Sample preparation prior to chromatographic analysis is a critical step to remove interferences from the matrix. nih.govnih.gov This often involves techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). cabidigitallibrary.orgjst.go.jpnih.gov For example, a method for analyzing swine muscle involved deproteination with meta-phosphoric acid followed by LLE with an ethyl acetate (B1210297) and dichloromethane (B109758) mixture. cabidigitallibrary.org Another procedure for swine muscle and liver utilized extraction with a metaphosphoric acid-methanol solution followed by cleanup on an Oasis HLB SPE cartridge and LLE. jst.go.jp

| Technique | Details | Source |

|---|---|---|

| Chromatography | HPLC, UPLC | cabidigitallibrary.orgnih.gov |

| Column Type | Reversed-phase (C8, C18) | cabidigitallibrary.orgjst.go.jp |

| Elution | Gradient | cabidigitallibrary.orgjst.go.jp |

| Sample Preparation | Protein precipitation, Liquid-Liquid Extraction (LLE) | cabidigitallibrary.org |

| Solid-Phase Extraction (SPE), LLE | jst.go.jp |

Spectroscopic Methods in Mechanistic Research

Spectroscopic techniques are invaluable for the structural elucidation and characterization of this compound, providing crucial information for mechanistic research. rivm.nlrivm.nl These methods help confirm the identity of the compound and can be used to study its chemical properties.

UV-Visible (UV-Vis) Spectroscopy is used to determine the wavelengths at which this compound absorbs light. A study reported that when dissolved in ethanol, this compound exhibits absorption maxima at approximately 353 nm and 288 nm. rivm.nl This information is useful for setting the detection wavelength in HPLC-UV methods. nih.govoup.com

Infrared (IR) Spectroscopy provides information about the functional groups present in the this compound molecule. The IR spectrum shows characteristic absorption bands corresponding to specific bond vibrations. For example, the N-H stretch is observed around 3234 cm⁻¹, the C=O stretch at 1771 cm⁻¹, and C-O stretch vibrations between 1201-1259 cm⁻¹. rivm.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of the hydrogen atoms. In a ¹H NMR spectrum recorded in DMSO-d₆ and CD₃OD, characteristic chemical shifts (δ) are observed for the different protons in the molecule, such as the methyl group (CH₃) at 3.84 ppm and the aromatic protons between 7.90 and 8.52 ppm. rivm.nl

Mass Spectrometry (MS) , in addition to its quantitative capabilities, provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification. The mass spectrum of this compound shows a molecular ion peak (M) at m/z 246. rivm.nl

| Spectroscopic Method | Key Findings | Source |

|---|---|---|

| UV-Vis (in Ethanol) | Absorption maxima at 353 nm and 288 nm | rivm.nl |

| IR (Nujol Mull) | N-H stretch: 3234 cm⁻¹ | rivm.nl |

| C=O stretch: 1771 cm⁻¹ | ||

| C-O stretch: 1201-1259 cm⁻¹ | ||

| ¹H NMR (DMSO-d₆/CD₃OD) | δ 3.84 (3H, CH₃) | rivm.nl |

| δ 7.90-8.52 (Aromatic protons) | ||

| Mass Spectrometry (EI) | Molecular ion (M) at m/z 246 | rivm.nl |

Method Validation for Robust Research Quantification and Metabolite Profiling

For research applications, it is essential that analytical methods for this compound quantification and metabolite profiling are thoroughly validated to ensure the reliability and accuracy of the results. cabidigitallibrary.orgnih.govresearchgate.netresearchgate.net Method validation is performed according to internationally recognized guidelines, such as those from the European Commission Decision 2002/657/EC. cabidigitallibrary.orgnih.gov

Key validation parameters include:

Specificity and Selectivity : The method must be able to unequivocally identify and quantify this compound in the presence of other components in the sample matrix. cabidigitallibrary.org This is often demonstrated by the absence of interfering peaks in blank samples at the retention time of the analyte. cabidigitallibrary.org

Linearity : The response of the detector should be proportional to the concentration of the analyte over a defined range. researchgate.net This is typically evaluated by constructing a calibration curve and determining the correlation coefficient (r²), which should be close to 1. researchgate.net

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed through recovery experiments, where known amounts of the analyte are added to a blank matrix and the percentage recovered is calculated. cabidigitallibrary.orgnih.gov Recoveries for this compound are generally expected to be within an acceptable range, for example, 98-106.2%. cabidigitallibrary.org

Precision : This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov

Robustness : The method should be unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal usage. researchgate.net

Decision Limit (CCα) and Detection Capability (CCβ) : These are statistical parameters defined in Commission Decision 2002/657/EC for confirmatory methods. CCα is the limit at and above which it can be concluded with a certain probability that a sample is non-compliant, while CCβ is the smallest content of the substance that may be detected, identified and/or quantified in a sample with a certain probability. cabidigitallibrary.orgnih.gov

Development of Reference Standards for Research Purposes

The availability of high-purity reference standards is a prerequisite for the accurate quantification of this compound in research. hpc-standards.comavantorsciences.com These standards are used to prepare calibration curves and for quality control purposes. oup.com

Certified reference materials (CRMs) for this compound are produced by various organizations and commercial suppliers. hpc-standards.comavantorsciences.comhoneywell.com The production of these materials often follows stringent quality management systems, such as ISO 9001, to ensure their quality and reliability. avantorsciences.comhoneywell.comavantorsciences.com

The characterization of a reference standard involves confirming its identity and determining its purity using a combination of analytical techniques, including those described in section 6.3 (NMR, MS, IR, and UV-Vis spectroscopy). rivm.nlrivm.nl The certificate of analysis (CoA) accompanying the reference standard provides detailed information about its properties, including purity, expiry date, and storage conditions. avantorsciences.comhoneywell.com

For research purposes, isotopically labeled internal standards, such as Desoxycarbadox-(methyl-d3), are also developed. honeywell.com These are used in LC-MS/MS analysis to compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification. cabidigitallibrary.org

Investigations in Non Clinical Animal Models

Pharmacokinetic and Pharmacodynamic Studies in Animal Systems

Pharmacokinetic studies are essential for understanding the journey of a compound through an organism, encompassing its absorption, distribution, metabolism, and excretion (ADME). biotechfarm.co.ilijrpc.com In animal models, these investigations provide critical data that can help predict a substance's behavior. biotechfarm.co.il Pharmacodynamics, conversely, examines the effects of the compound on the body. nih.govmsdvetmanual.com

In the context of 1-Desoxycarbadox, which is a principal metabolite of the veterinary drug Carbadox (B606473), pharmacokinetic studies have been conducted in several animal species. inchem.orgfao.org Following the administration of Carbadox to swine, this compound is one of the key metabolites identified in plasma. inchem.org In one study involving seven-week-old swine, this compound accounted for 9-19% of the components identified in plasma between 5 to 8 hours after dosing with the parent compound. inchem.org

The concentration of this compound in tissues has been observed to decline rapidly, with a reported half-life of approximately 6 hours in swine. inchem.orgfao.org This relatively short half-life indicates a quick clearance from the system under the experimental conditions studied. The volume of distribution (Vd) for the parent compound, Carbadox, is large, suggesting adequate distribution throughout the body from the blood, which would in turn influence the distribution of its metabolite, this compound. researchgate.net

Disposition and Tissue Distribution Research in Animal Models

Research into the disposition and tissue distribution of this compound has been a key area of investigation, primarily to understand its persistence in edible tissues. These studies often utilize the administration of radiolabelled parent compound (Carbadox) to trace the presence of its metabolites. inchem.org

Studies in swine have shown that this compound is detectable in various tissues, including the liver, kidney, and muscle. fao.org A depletion study in young pigs involved analyzing tissues for this compound after a week of feeding with a diet containing Carbadox. The results, as detailed in the table below, showed the presence of this compound in liver and muscle tissues up to 72 hours after the last dose. fao.org

| Withdrawal Time (hours) | Tissue | This compound Concentration (µg/kg) |

|---|---|---|

| 24 | Liver | 21 |

| 24 | Muscle | 13 |

| 48 | Liver | 10 |

| 48 | Muscle | 6 |

| 72 | Liver | 5 |

| 72 | Muscle | 3 |

Data sourced from a depletion study in young pigs. fao.org

In another study, the concentration of this compound in pig liver was found to be the second most abundant residue after Quinoxaline-2-carboxylic acid (QCA). fao.org It was noted that pretreating tissue samples with enzymes significantly increased the detectable amount of this compound, suggesting that some residues are bound to tissue components. fao.org The elimination of Carbadox and its metabolites, including this compound, occurs primarily through urine. Studies comparing swine, rats, and monkeys showed that all species excreted over 50% of the administered radioactivity in urine over a 72-hour period. inchem.orgnih.gov

Research on Metabolic Pathways in Diverse Animal Species

This compound is a well-documented metabolite of Carbadox. inchem.orgfao.org The primary metabolic pathway leading to its formation is the N→O group reduction (deoxygenation) of the parent compound. acs.orgresearchgate.netnih.gov This is a major metabolic route for the class of drugs known as quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs) in various animal species, including pigs, rats, and chickens. acs.orgresearchgate.net

The metabolism of Carbadox is characterized by the rapid reduction of its N-oxide groups. fao.org The first step often yields this compound, which can then undergo further reduction to form Bisdesoxycarbadox (also known as Dideoxycarbadox). acs.orgresearchgate.net Bisdesoxycarbadox was identified as a major metabolite in porcine and chicken liver microsomes. acs.org

Controlled Experimental Designs for Mechanistic Insights in Animal Models

A variety of controlled experimental designs are employed to gain mechanistic insights into the behavior of compounds like this compound in animal models. nih.gov These designs are crucial for ensuring the reproducibility and validity of the findings. jax.org

Residue depletion studies are a common experimental design. In these studies, animals are administered the compound (in this case, typically the parent drug Carbadox) for a set period, followed by a withdrawal period. fao.org Tissue samples are then collected at various time points after withdrawal to measure the concentration of the compound and its metabolites, such as this compound. fao.org This design allows researchers to determine the rate at which the metabolite is eliminated from different tissues. For example, a study in young pigs involved feeding a Carbadox-containing diet for one week, with single animals being analyzed at 24, 48, and 72 hours post-withdrawal. fao.org

Pharmacokinetic studies often use single-dose or multiple-dose regimens to characterize the ADME profile. europa.eu To facilitate the tracking of a compound and all its metabolites, these studies frequently use a radiolabelled version of the parent drug, such as ¹⁴C-Carbadox. inchem.org This allows for a mass balance determination, accounting for all routes of excretion (urine, feces) and distribution in tissues. inchem.orgnih.gov

Comparative studies across different species (e.g., rats, swine, monkeys) are another important design. inchem.orgnih.gov By administering the compound under similar conditions, researchers can identify similarities and differences in metabolic pathways and disposition, which is crucial for extrapolating data between species. fda.govthno.org These experiments often involve standardized conditions, including the use of specific animal strains (e.g., Wistar rats) and controlled environments to minimize variability. nih.gov

Environmental Fate and Ecological Research Aspects

Degradation Pathways in Environmental Compartments

The environmental degradation of 1-desoxycarbadox, a metabolite of the veterinary drug carbadox (B606473), is a crucial aspect of its ecological impact. While carbadox itself can undergo transformation, this compound exhibits different degradation characteristics.

In aquatic environments, the degradation of compounds is often influenced by processes like photolysis and reactions with naturally occurring substances. researchgate.net For many organic contaminants, photochemical degradation, induced by sunlight, is a primary elimination pathway. researchgate.net This can occur through direct absorption of solar radiation or indirectly through reactions with photochemically produced reactive species. researchgate.net

In soil and sediment, the interaction with minerals plays a significant role. For instance, manganese oxides (MnO2) are reactive components of sediments. While compounds with N-oxide functional groups, like carbadox, show high reactivity with MnO2, this compound, which lacks this group, demonstrates much lower or no reactivity. acs.org This suggests that the N-oxide moiety is the primary site for this type of transformation. acs.org

Furthermore, the presence of other substances can mediate degradation. For example, Mn(III) generated from the reaction of MnO2 and oxalic acid can cause the decomposition of carbadox to form this compound. researchgate.net This process involves the formation of a ternary complex where Mn(III) facilitates electron transfer. researchgate.net

Sorption and Desorption Dynamics in Soils and Sediments

The movement and availability of this compound in the environment are significantly governed by its sorption (binding) and desorption (release) behavior in soils and sediments. This dynamic is influenced by the properties of the compound itself and the characteristics of the soil or sediment.

Sorption of carbadox and its metabolites, including this compound, is influenced by both the organic carbon (OC) content and the clay mineralogy of the soil. nih.gov While sorption often correlates with OC, the presence of certain clays (B1170129) can significantly enhance it. nih.gov The type of clay is a critical factor, as sorption has been observed to be inversely correlated to the surface charge density of the clay minerals. nih.gov

The process of sorption is not always linear, meaning the sorption coefficient can be dependent on the concentration of the compound. epa.gov The reversibility of sorption is also a key factor; studies on other organic compounds have shown that desorption can be influenced by environmental factors such as pH. mdpi.com For some compounds, a portion may be irreversibly retained in the soil matrix. mdpi.com

Table 1: Factors Influencing Sorption-Desorption of this compound and Related Compounds

| Factor | Influence on Sorption/Desorption | Reference |

| Soil Organic Carbon (OC) | Sorption is often well-correlated with OC content. | nih.gov |

| Clay Minerals | Can significantly enhance sorption, with the type of clay and its surface charge density being important. | nih.gov |

| Concentration | Sorption may not be linear, with the sorption coefficient potentially varying with concentration. | epa.gov |

| pH | Can influence the desorption of organic compounds from soil. | mdpi.com |

Mobility and Persistence in Aquatic and Terrestrial Systems

The mobility and persistence of this compound in the environment determine its potential to move between different environmental compartments and the duration for which it remains present.

Mobility:

The mobility of a chemical in soil is inversely related to its sorption. Compounds with low sorption coefficients are more mobile and have a higher potential to leach into groundwater. oregonstate.edu For this compound and its parent compound, carbadox, sorption is a key factor controlling their movement. nih.gov The significant sorption to both organic carbon and clay minerals suggests that mobility in many soil types may be limited. nih.gov However, in soils with low organic matter and certain types of clay, or under conditions that favor desorption, mobility could be higher. nih.govetsu.edu

Persistence:

The persistence of a chemical is often described by its half-life, which is the time it takes for half of the initial amount to degrade. oregonstate.edu The persistence of this compound is influenced by various degradation processes. In aquatic systems, photolysis can be a major degradation pathway for organic compounds. researchgate.net In soils, microbial and chemical degradation are key processes. oregonstate.edu

The chemical structure of this compound, lacking the N-oxide groups of its parent compound, makes it less reactive towards certain degradation pathways, such as reaction with manganese oxides. acs.org This could contribute to its relative persistence in specific environments. Studies on other veterinary antibiotics have shown that factors like soil type, temperature, and microbial activity can significantly affect their persistence. etsu.edu

Methodologies for Environmental Detection and Monitoring in Research

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound in various environmental matrices. These methods are crucial for understanding its distribution, fate, and potential impact.

High-performance liquid chromatography (HPLC) is a commonly used technique for the separation and detection of this compound and related compounds. researchgate.net For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). researchgate.netnih.gov

Sample Preparation:

Before analysis, samples from environmental matrices such as soil, water, or sediment require extraction and cleanup to remove interfering substances. Common techniques include:

Solid-phase extraction (SPE): This is a widely used method for concentrating and purifying analytes from complex samples. researchgate.net

Liquid-liquid extraction: This technique is also employed for sample cleanup. researchgate.net

Detection and Quantification:

Liquid chromatography-electrospray mass spectrometry (LC-ESI-MS): This method has been successfully developed for the determination of this compound in biological tissues and can be adapted for environmental samples. researchgate.net The positive ionization mode is typically used to detect the [M+H]+ ion of this compound. researchgate.net

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): This technique offers high specificity and is used for both quantification and confirmation of the analyte's presence. researchgate.net It operates in multiple reaction monitoring (MRM) mode for enhanced selectivity. researchgate.net

The development and validation of these analytical methods are critical for regulatory monitoring and research into the environmental fate of this compound. researchgate.netpublications.gc.ca

Table 2: Analytical Methods for the Detection of this compound

| Technique | Sample Matrix | Key Features | Reference |

| LC-ESI-MS | Swine muscle and liver | Sensitive and selective, uses positive ionization mode for detection. | researchgate.net |

| HPLC with UV detection | Swine tissues, plasma, eggs | Includes on-line precolumn enrichment and postcolumn derivatization. | researchgate.net |

| HPLC-MS/MS | Poultry and swine feed | Quantitative and confirmatory, uses multiple reaction monitoring (MRM). | researchgate.net |

Photochemical and Biotic Transformation Processes in Environmental Matrices

The transformation of this compound in the environment occurs through both photochemical (light-induced) and biotic (biologically mediated) processes. These transformations can alter the structure, and potentially the activity, of the compound.

Photochemical Transformation:

Sunlight can be a significant driver of degradation for many organic compounds in aquatic environments. researchgate.net This can happen through:

Direct photolysis: where the compound itself absorbs sunlight and undergoes a chemical change. researchgate.net

Indirect photolysis: where other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb sunlight and produce reactive species that then degrade the compound. researchgate.net

While specific studies on the photolysis of this compound are limited, research on structurally related compounds and other pharmaceuticals indicates that the presence of aromatic rings and conjugated systems can facilitate the direct absorption of solar radiation. researchgate.net The exact products of photolysis can be numerous and depend on the specific environmental conditions. mdpi.com

Biotic Transformation:

Microbial activity in soil and water is a primary driver of biotic transformation. oregonstate.edu Microorganisms can metabolize organic compounds, leading to their degradation. The rate and extent of biodegradation depend on the microbial community present, as well as environmental factors like temperature, pH, and nutrient availability.

While detailed studies on the specific microbial degradation pathways of this compound are not extensively available, research on its parent compound, carbadox, and other veterinary antibiotics provides insights. For instance, the transformation of carbadox can be influenced by microbial processes in manure and soil. It is plausible that similar microbial processes could act on this compound, although its different chemical structure may lead to different degradation rates and products.

Emerging Research Areas and Future Directions

Elucidating Uncharacterized Metabolic Intermediates

The metabolism of carbadox (B606473) is known to be a rapid and complex process, leading to the formation of several metabolites, with 1-Desoxycarbadox being a key intermediate. fao.orgfda.gov Carbadox undergoes reduction of its N-oxide groups to form desoxycarbadox (B144582). fao.org Further metabolic processes lead to the cleavage of the methyl carbazate (B1233558) side-chain, ultimately forming quinoxaline-2-carboxylic acid (QCA), which has been considered a marker residue. fao.orgfda.gov

However, there are still gaps in our understanding of the complete metabolic pathway. For instance, studies have identified several metabolites in plasma and tissues, including carbadox, desoxycarbadox, carbadox aldehyde, and QCA, but their quantitative relationships and the potential for other transient or minor metabolites remain to be fully elucidated. fda.govnih.gov Future research will likely focus on identifying and characterizing these less-understood intermediates. This will involve the use of advanced analytical techniques capable of detecting and identifying novel compounds in complex biological matrices. A deeper understanding of the complete metabolic profile is crucial for a more accurate assessment of the compound's biological activity and persistence.

Advanced Computational Modeling for Predictive Research

The use of computational models is becoming increasingly important in drug research and toxicology, offering a way to predict the properties and behavior of chemical compounds, thereby guiding experimental studies and reducing reliance on extensive animal testing. nih.govoddl.fimdic.org For this compound, advanced computational modeling can be applied in several key areas:

Predicting Bioactivity and Toxicity: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity and potential toxicity of this compound and its related metabolites. nih.govscience.gov These models use the chemical structure of a compound to forecast its effects, which can help in ranking compounds for further investigation. nih.gov

Modeling Metabolic Pathways: Computational tools can simulate the metabolic fate of this compound, predicting the formation of various metabolites and their kinetic profiles. oddl.fi This can help in understanding the complex metabolic network and identifying key enzymes involved in its transformation.

In Silico Trials: As computational power and algorithms advance, the concept of "in-silico trials" using virtual populations and simulated interventions is gaining traction. mdic.org While still an emerging field, such approaches could one day be used to predict the behavior of this compound in different biological systems with greater accuracy. nih.govmocia.nlmdpi.com

The development and validation of these computational models require high-quality experimental data. Integrating data from various sources will be key to building robust and predictive models for this compound research. nih.gov

Development of Novel Analytical Tools for Trace Analysis in Research Matrices

The accurate detection and quantification of this compound and its metabolites at trace levels in complex matrices like animal tissues, feed, and environmental samples is a significant analytical challenge. nih.govchromatographyonline.commemphis.edu Current methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), have been developed and optimized for this purpose. fao.orgnih.govresearchgate.netresearchgate.net

Future research in this area is expected to focus on:

Enhanced Sensitivity and Selectivity: Developing methods with even lower limits of detection (LOD) and quantification (LOQ) to ensure the reliable measurement of trace residues. researchgate.netresearchgate.net This may involve the use of more advanced mass spectrometry techniques and novel sample preparation procedures. edulll.gr

Multi-residue Methods: Creating analytical platforms capable of simultaneously detecting a wide range of carbadox metabolites and other veterinary drugs in a single run, improving efficiency and throughput. researchgate.netresearchgate.net

Addressing Matrix Effects: Complex sample matrices can interfere with the analysis, leading to inaccurate results. nih.govresearchgate.net Future method development will continue to address these matrix effects through advanced sample cleanup techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE). chromatographyonline.comresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another sample preparation technique that has been implemented for complex matrices. chromatographyonline.com

Automation and High-Throughput Screening: Automating sample preparation and analysis can increase the speed and efficiency of monitoring programs. chromatographyonline.com

The following table provides an overview of some of the analytical methods used for the determination of this compound and related compounds:

| Analytical Technique | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

| HPLC with UV-VIS detection | Swine tissues, plasma, eggs | LOQ: 0.5-2 µg/kg for desoxycarbadox | nih.gov |

| LC/ACPI-MS/MS | Swine tissues | LOQ: 30 ng/kg for desoxycarbadox | fao.org |

| UPLC-MS/MS | Swine muscle | researchgate.net | |

| HPLC-UV | Animal tissues | LOD: 1.0-3.0 μg kg⁻¹; LOQ: 4.0-10.0 μg kg⁻¹ for MQCA | researchgate.net |

Exploration of Structure-Function Relationships for Targeted Research Applications

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for targeted research. gardp.org Structure-activity relationship (SAR) studies involve synthesizing and evaluating analogues of a compound to determine which structural features are crucial for its effects. nih.govresearchgate.netufl.edu

For this compound, SAR studies could be employed to:

Identify the Pharmacophore: Pinpoint the specific parts of the molecule responsible for its biological activity. ufl.edu This knowledge is essential for designing new molecules with desired properties.

Develop Selective Analogues: Create new compounds based on the this compound scaffold that might have specific research applications, potentially with reduced toxicity or enhanced activity for certain targets.

Probe Biological Mechanisms: Use structurally modified analogues as tools to investigate the molecular mechanisms by which this compound interacts with biological systems.

While SAR studies on this compound itself are not extensively reported in the public domain, the principles of medicinal chemistry and analogue synthesis provide a clear framework for how such research could be conducted. researchgate.netufl.edu

Interdisciplinary Approaches in Environmental and Biological Research of this compound

The comprehensive assessment of this compound requires an interdisciplinary approach that integrates knowledge from various scientific fields. forskningsradet.nouio.nojpub.org The challenges posed by this compound, from its metabolic fate in animals to its potential environmental impact, are too complex to be addressed by a single discipline. uio.noresearchgate.net

Key areas for interdisciplinary collaboration include:

Environmental Fate and Ecotoxicology: Research into the sorption, transport, and degradation of this compound in soil and water systems is crucial for understanding its environmental impact. researchgate.netacs.org This requires collaboration between chemists, soil scientists, and environmental toxicologists. Studies have shown that both organic carbon and clay content in soil can significantly contribute to the sorption of carbadox and its metabolites. acs.org

One Health Perspective: Recognizing the interconnectedness of human, animal, and environmental health is essential. Research on this compound should consider its entire lifecycle, from its use in animal agriculture to its potential presence in the food chain and the environment.

Integrated Risk Assessment: Combining data from toxicology, metabolism studies, analytical chemistry, and environmental science is necessary for a comprehensive risk assessment. This integrated approach will provide a more complete picture of the potential risks associated with this compound.

By fostering collaboration between researchers in different fields, a more holistic understanding of this compound and its implications can be achieved. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.